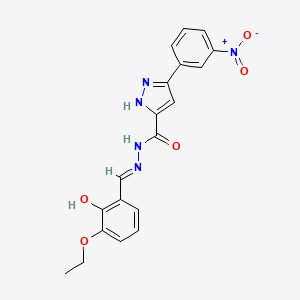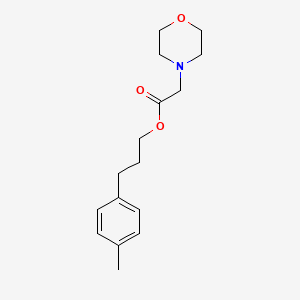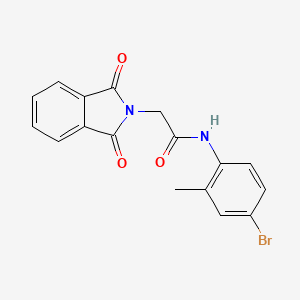![molecular formula C26H15NO6 B11648585 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11648585.png)
4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato es un compuesto orgánico complejo caracterizado por su estructura única, que incluye tanto las porciones de indeno como de isoindol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno con fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato bajo condiciones controladas. La reacción a menudo se lleva a cabo en presencia de un catalizador y requiere un control preciso de la temperatura y el pH para asegurar que se obtenga el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso normalmente se optimizaría para la eficiencia y el rendimiento, utilizando técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes .
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados hidroxilados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción típicamente implican solventes, temperaturas y niveles de pH específicos para facilitar las transformaciones deseadas .
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados hidroxilados .
Aplicaciones Científicas De Investigación
4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones y vías biológicas.
Mecanismo De Acción
El mecanismo por el cual 4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El compuesto puede modular estos objetivos, lo que lleva a cambios en las vías celulares y las respuestas biológicas. Las vías específicas involucradas pueden incluir la respuesta al estrés oxidativo y la transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]benzoico
- Ácido 2-(1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)propanoico
- Ácido 4-(((1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil)amino)butanoico
Unicidad
Lo que diferencia a 4-[(1,3-dioxo-1,3-dihidro-2H-inden-2-ilideno)metil]fenil (1,3-dioxo-1,3-dihidro-2H-isoindol-2-il)acetato de compuestos similares es su estructura dual de indeno e isoindol, que proporciona propiedades químicas únicas y un potencial para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C26H15NO6 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C26H15NO6/c28-22(14-27-25(31)19-7-3-4-8-20(19)26(27)32)33-16-11-9-15(10-12-16)13-21-23(29)17-5-1-2-6-18(17)24(21)30/h1-13H,14H2 |
Clave InChI |
KELRXBAGWIAZHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide](/img/structure/B11648502.png)

![2-(3-{(E)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11648512.png)
![(6Z)-5-imino-6-(2-methylbenzylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648513.png)

![(5E)-3-Ethyl-5-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11648541.png)
![1-(2,4-Dimethyl-phenyl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B11648545.png)

![7-Tert-butyl-4-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648552.png)
![N'-{(E)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11648553.png)

![1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline](/img/structure/B11648565.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11648569.png)
![ethyl 4-{4-[3-(2-furyl)-2-propenylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11648588.png)
